molecular formula C60H88N16O15S B608534 Leuprolide mesylate CAS No. 944347-41-5

Leuprolide mesylate

Cat. No.: B608534
CAS No.: 944347-41-5
M. Wt: 1305.5 g/mol
InChI Key: MBIDSOMXPLCOHS-XNHQSDQCSA-N
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Description

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer, breast cancer, and conditions like endometriosis and uterine fibroids. Unlike the endogenous decapeptide GnRH, this compound contains a single D-amino acid (D-leucyl) residue, which significantly increases its circulating half-life from three to four minutes to approximately three hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leuprolide mesylate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The D-leucyl residue is incorporated to enhance the stability and half-life of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The peptide is synthesized in automated peptide synthesizers, followed by purification through preparative HPLC. The purified peptide is then lyophilized to obtain the final product. Long-acting injectable depots, such as Lupron Depot® and ELIGARD®, are formulated by encapsulating leuprolide acetate into poly(lactide-co-glycolide) (PLGA) microparticles using coacervation or emulsion/solvent evaporation methods .

Chemical Reactions Analysis

Types of Reactions: Leuprolide mesylate primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed in acidic or basic environments.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.

    Enzymatic Degradation: Proteolytic enzymes can cleave the peptide bonds, leading to the breakdown of this compound.

Major Products Formed: The major products formed from the hydrolysis or enzymatic degradation of this compound are smaller peptide fragments and individual amino acids.

Scientific Research Applications

Leuprolide mesylate has a wide range of applications in scientific research:

Mechanism of Action

Leuprolide mesylate acts as a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Upon binding to GnRHR, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in sex steroid levels. prolonged activation of GnRHR results in downregulation of the receptor and suppression of gonadotropin secretion, ultimately reducing sex steroid levels. This mechanism is responsible for its therapeutic effects in conditions like prostate cancer and endometriosis .

Comparison with Similar Compounds

    Triptorelin: Another GnRH agonist used for similar indications. It has a slightly different amino acid sequence and pharmacokinetic profile.

    Goserelin: A GnRH agonist with a similar mechanism of action but different formulation and administration routes.

Uniqueness of Leuprolide Mesylate: this compound is unique due to its longer half-life and the availability of various long-acting depot formulations. Its prefilled, pre-mixed syringe format simplifies administration and improves patient compliance .

This compound remains a cornerstone in the treatment of hormone-responsive conditions, with ongoing research exploring its potential in new therapeutic areas.

Properties

CAS No.

944347-41-5

Molecular Formula

C60H88N16O15S

Molecular Weight

1305.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leuprolide mesylate;  Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide mesylate
Reactant of Route 2
Leuprolide mesylate
Reactant of Route 3
Leuprolide mesylate
Reactant of Route 4
Leuprolide mesylate
Reactant of Route 5
Leuprolide mesylate
Reactant of Route 6
Leuprolide mesylate

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